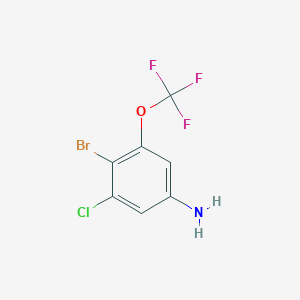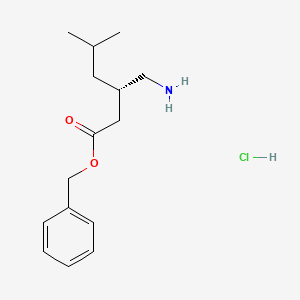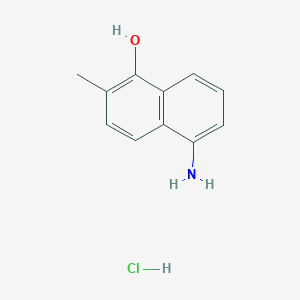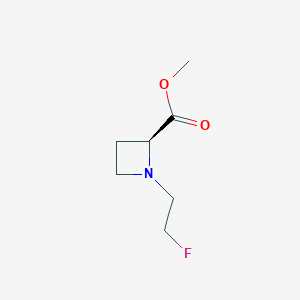![molecular formula C11H11BrN2O B1381834 1'-(2-Bromoethyl)-1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one CAS No. 1818847-40-3](/img/structure/B1381834.png)
1'-(2-Bromoethyl)-1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one
Overview
Description
“1’-(2-Bromoethyl)-1’,2’-dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridine]-2’-one” is a chemical compound with the molecular formula C11H11BrN2O . It is a solid substance and its IUPAC name is 1’-(2-bromoethyl)spiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridin]-2’(1’H)-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11BrN2O/c12-5-7-14-9-8(2-1-6-13-9)11(3-4-11)10(14)15/h1-2,6H,3-5,7H2 . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 267.13 . It is a solid substance . The compound should be stored in a refrigerator .
Scientific Research Applications
Synthesis of Novel Derivatives
- A study by Liu et al. (2015) discussed the synthesis of novel spiro[cyclopropane-pyrrolizin] derivatives, including the compound , via magnesium-mediated conjugate addition of bromoform. These compounds were characterized using various spectroscopic techniques (Liu, Li, Zhang, Wang, & Zeng, 2015).
Rearrangement Reactions
- Goti et al. (1996) explored thermal rearrangement reactions involving compounds similar to the one , which led to the synthesis of diverse derivatives including pyridone, indolizinone, and quinolizinone derivatives (Goti, Anichini, Brandi, Kozhushkov, Gratkowski, & de Meijere, 1996).
Synthesis of Spirocyclopropane Compounds
- Research by Kawada et al. (1986) focused on synthesizing spirocyclopropane compounds, which are structurally related to the compound of interest. Their study contributed to understanding the synthetic pathways and characteristics of these compounds (Kawada, Suhihara, & Imada, 1986).
Diastereospecific Intramolecular Cyclopropanation
- Orea et al. (2018) described the diastereospecific intramolecular cyclopropanation of enantiopure compounds, providing insight into the synthesis of chiral cyclopropanes, which is relevant for understanding the synthesis and properties of the compound (Orea, Gnecco, Vargas, Aparicio, Terán, & Juárez, 2018).
Structural and Spectroscopic Studies
- Vural, Kara, and İdil (2016) conducted an experimental and computational study on the structure and spectroscopic properties of a compound structurally similar to the one . Their research provides insights into the molecular geometry and vibrational frequencies of such compounds (Vural, Kara, & İdil, 2016).
Synthesis of Polycyano-Containing Organic Ligands
- Karpov et al. (2016) reported the synthesis of novel polycyano-containing organic ligands via double carbanion cleavage, which is relevant to the understanding of synthetic pathways for compounds like the one (Karpov, Kaukov, Grigor’ev, Nasakin, Kaukova, & Tafeenko, 2016).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, which represents a warning . The hazard statements associated with this compound are H302, H315, H319, and H335 . These represent hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . The precautionary statement P261 has been associated with this compound, which advises avoiding breathing dust/fume/gas/mist/vapours/spray .
properties
IUPAC Name |
1'-(2-bromoethyl)spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c12-5-7-14-9-8(2-1-6-13-9)11(3-4-11)10(14)15/h1-2,6H,3-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDSTGUAJMMWTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3=C(N=CC=C3)N(C2=O)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101131681 | |
| Record name | Spiro[cyclopropane-1,3′-[3H]pyrrolo[2,3-b]pyridin]-2′(1′H)-one, 1′-(2-bromoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101131681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(2-Bromoethyl)-1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one | |
CAS RN |
1818847-40-3 | |
| Record name | Spiro[cyclopropane-1,3′-[3H]pyrrolo[2,3-b]pyridin]-2′(1′H)-one, 1′-(2-bromoethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1818847-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro[cyclopropane-1,3′-[3H]pyrrolo[2,3-b]pyridin]-2′(1′H)-one, 1′-(2-bromoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101131681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Bromo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B1381753.png)
![5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1381754.png)
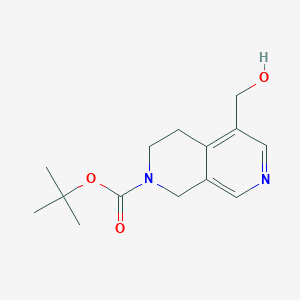
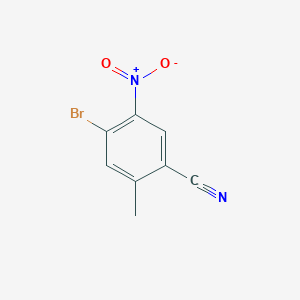
![4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole](/img/structure/B1381757.png)
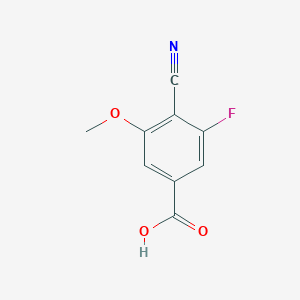


![1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid](/img/structure/B1381763.png)
